molecular formula C13H7Br2ClN2 B12149621 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 1146911-29-6

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B12149621
CAS No.: 1146911-29-6
M. Wt: 386.47 g/mol
InChI Key: KQMWAVRKDZJCJA-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Preparation Methods

Chemical Reactions Analysis

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial activity. In vitro studies have shown that compounds similar to 6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine possess potent activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action may involve the modulation of specific signaling pathways associated with cancer progression .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Material Science Applications

Beyond medicinal uses, this compound may find applications in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial effects of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within a range that suggests potential for therapeutic use .

Case Study 2: Anticancer Research

A recent investigation into the anticancer potential of imidazo[1,2-a]pyridine derivatives highlighted that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.

Biological Activity

6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H7Br2ClN2
  • Molecular Weight : 386.47 g/mol
  • CAS Number : 1146911-29-6

Synthesis

The compound can be synthesized through various methods involving the bromination of imidazo[1,2-a]pyridine derivatives and subsequent coupling reactions with chlorophenyl groups. Specific synthetic routes have been optimized to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

A study highlighted the antibacterial properties of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were competitive with established antibiotics.

Bacterial Strain MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

These results suggest that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced antibacterial efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that halogenated imidazo derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.5
HeLa (Cervical Cancer)3.0

These findings underscore the potential of this compound as a lead structure for developing novel anticancer agents .

The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in cellular processes. For instance, its interaction with DNA topoisomerases has been suggested as a mechanism for its anticancer effects .

Case Studies

  • Antibacterial Efficacy : A comparative study involving a series of imidazo derivatives found that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
  • Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, the compound was noted to induce apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Properties

CAS No.

1146911-29-6

Molecular Formula

C13H7Br2ClN2

Molecular Weight

386.47 g/mol

IUPAC Name

6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Br2ClN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H

InChI Key

KQMWAVRKDZJCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl

Origin of Product

United States

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